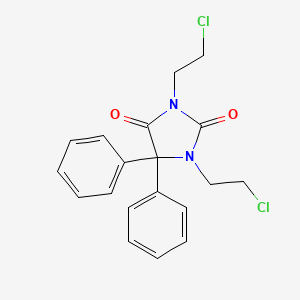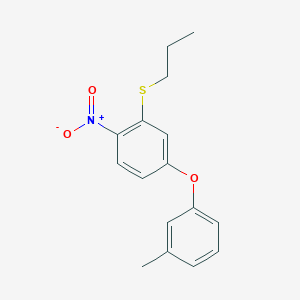![molecular formula C18H16N2 B14589862 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine CAS No. 61329-35-9](/img/structure/B14589862.png)
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine is a heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities
Preparation Methods
The synthesis of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine can be achieved through several synthetic routes. One common method involves the condensation of aromatic o-diamines with aromatic o-dihydroxyarenes or activated o-dihalides . The reaction conditions typically include the use of oxidants such as manganese dioxide or potassium dichromate to facilitate the oxidation of the intermediate dihydro N-heteroacene derivatives to the desired phenazine compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can undergo photoactivated autocatalytic oxidation when exposed to specific wavelengths of light, converting it to benzo[a]phenazine . Common reagents used in these reactions include oxidants like manganese dioxide and potassium dichromate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other phenazine derivatives . Additionally, it is used in the semiconductor industry for the production of metal-free organic substances .
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions, generating reactive oxygen species that can damage cellular components . This property is particularly useful in its antimicrobial and antitumor activities, where the generation of reactive oxygen species can lead to the destruction of harmful cells.
Comparison with Similar Compounds
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine can be compared to other similar compounds within the phenazine family, such as 5,12-dihydrobenzo[b]phenazine and 5,10-dihydro-5,10-dimethylphenazine . While these compounds share similar structural features and biological activities, this compound is unique in its specific applications and reactivity under certain conditions. For example, its photoactivated autocatalytic oxidation is a distinctive property that sets it apart from other phenazine derivatives .
Properties
CAS No. |
61329-35-9 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5,5-dimethyl-6H-benzo[a]phenazine |
InChI |
InChI=1S/C18H16N2/c1-18(2)11-16-17(12-7-3-4-8-13(12)18)20-15-10-6-5-9-14(15)19-16/h3-10H,11H2,1-2H3 |
InChI Key |
QKPSDVRNXOGUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


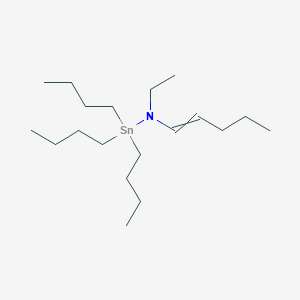
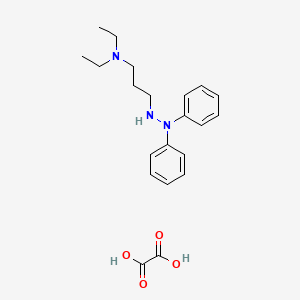
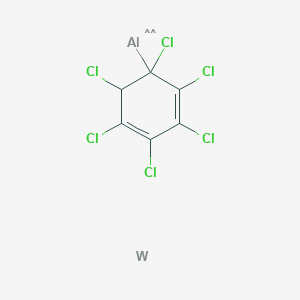
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

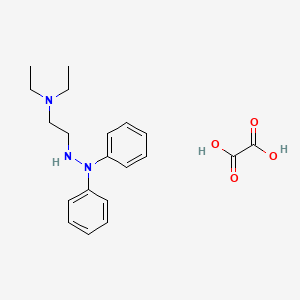
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)

